5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro group at the 5th position, a dichlorophenyl group at the 3rd position, and a carbaldehyde group at the 4th position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate nitrile in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-methanol
- 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid
- 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-thiol
Uniqueness
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for a wide range of chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-2-6(8(12)3-5)9-7(4-15)10(13)16-14-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMNYKCCRBDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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